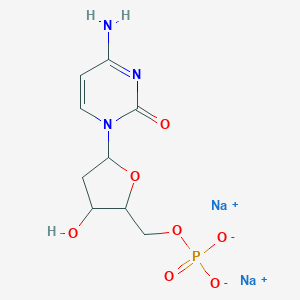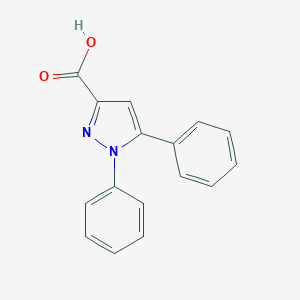
1,5-diphenyl-1H-pyrazole-3-carboxylic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1,5-diphenyl-1H-pyrazole-3-carboxylic acid and its derivatives involves reactions with different compounds. For example, the reaction of its acid chloride with hydroxylamines and carbazates leads to novel N-substituted carboxamides and carboxylates (Korkusuz & Yıldırım, 2010). Additionally, the conversion of 1H-pyrazole-3-carboxylic acid into carboxamide via reaction with 2,3-diaminopyridine has been reported (Yıldırım et al., 2005).
Molecular Structure Analysis
The molecular structure of 1,5-diphenyl-1H-pyrazole-3-carboxylic acid derivatives has been characterized using various spectroscopic methods, including NMR, IR, and Mass spectroscopy. These studies have provided detailed insights into the molecular framework and bonding of these compounds (Kasımoğulları et al., 2010).
Chemical Reactions and Properties
Various chemical reactions involving 1,5-diphenyl-1H-pyrazole-3-carboxylic acid have been studied, revealing its reactivity and potential for forming diverse chemical structures. For instance, its reaction with aminophenol derivatives leads to N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides (Yıldırım & Kandemirli, 2006).
Physical Properties Analysis
The physical properties, such as crystal structure and thermal stability, have been a subject of interest in several studies. Investigations using X-ray diffraction and density functional theory (DFT) methods have provided insights into the geometric optimization and stability of these compounds under various conditions (Akbas et al., 2017).
Chemical Properties Analysis
The chemical properties of 1,5-diphenyl-1H-pyrazole-3-carboxylic acid derivatives, such as reactivity, bonding interactions, and potential applications in catalysis and synthesis, have been extensively studied. These studies involve spectroscopic evaluations and theoretical insights, contributing to a deeper understanding of the compound's chemical behavior and applications (Kumarasinghe et al., 2009).
Applications De Recherche Scientifique
Synthesis of Novel Derivatives : The acid has been utilized to create various novel derivatives, including N-substituted carboxamides and carboxylates, which are synthesized through reactions with hydroxylamines, carbazates, and other compounds (Korkusuz & Yıldırım, 2010); (Kasımoğulları & Arslan, 2010).
Functionalization Reactions : Studies have investigated the reactions of 1H-pyrazole-3-carboxylic acid with other compounds like 2,3-diaminopyridine, leading to different products and providing insights into reaction mechanisms (Yıldırım et al., 2005); (Yıldırım & Kandemirli, 2006).
Antibacterial Activities : Some derivatives of 1,5-diphenyl-1H-pyrazole-3-carboxylic acid have been evaluated for their antibacterial properties against various Gram-positive and Gram-negative bacteria (Bildirici et al., 2007); (Şahan et al., 2013).
Carbonic Anhydrase Inhibition : Derivatives synthesized from 1,5-diphenyl-1H-pyrazole-3-carboxylic acid have shown inhibitory effects on carbonic anhydrase isoenzymes, suggesting potential medicinal applications (Bülbül et al., 2008).
Catalytic Applications : Certain pyrazole derivatives, including those based on 1,5-diphenyl-1H-pyrazole-3-carboxylic acid, have been used in the oxidation of alcohols, demonstrating their potential as catalysts in organic reactions (Maurya & Haldar, 2020).
Antimicrobial and Antioxidant Activity : Some derivatives have shown antimicrobial and antioxidant activities, indicating potential for use in these areas (Umesha et al., 2009).
Ionization Constants Study : Research on the ionization constants of some pyrazole carboxylic acids, including derivatives of 1,5-diphenyl-1H-pyrazole-3-carboxylic acid, has provided insight into the effects of structure and solvent on their acidity (Alkan et al., 2009).
Orientations Futures
The future directions for “1,5-diphenyl-1H-pyrazole-3-carboxylic acid” and its derivatives could involve further exploration of their synthesis and characterization, as well as investigation of their potential pharmacological activities . As with any chemical compound, ongoing research is key to discovering new properties and potential applications.
Propriétés
IUPAC Name |
1,5-diphenylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2/c19-16(20)14-11-15(12-7-3-1-4-8-12)18(17-14)13-9-5-2-6-10-13/h1-11H,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJMZLVASVSISLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NN2C3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70357831 | |
| Record name | 1,5-diphenyl-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70357831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-diphenyl-1H-pyrazole-3-carboxylic acid | |
CAS RN |
13599-22-9 | |
| Record name | 1,5-diphenyl-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70357831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



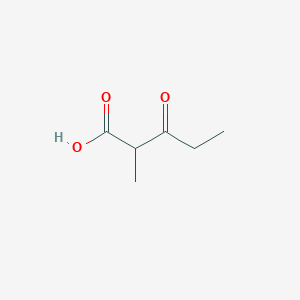
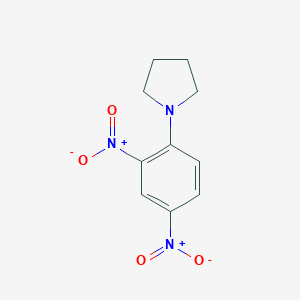
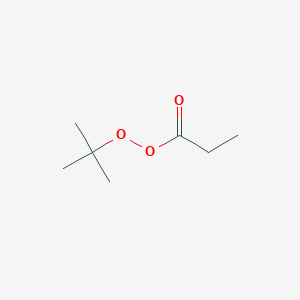
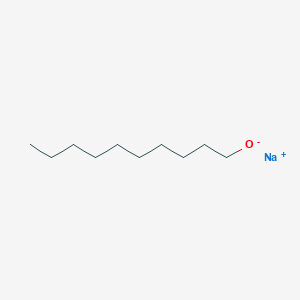
![Propane-2,2-diylbis(benzene-4,1-diyloxyethane-2,1-diyl) bis[3-(aziridin-1-yl)butanoate]](/img/structure/B85272.png)

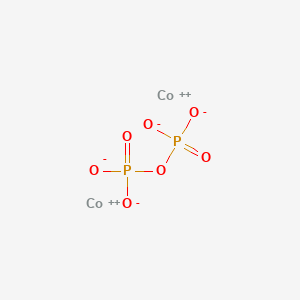




![Kyselina wolframova [Czech]](/img/structure/B85289.png)
